2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide 2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034398-23-5
VCID: VC4380566
InChI: InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
SMILES: COC1(CCSCC1)CNC(=O)CSC2CCCC2
Molecular Formula: C14H25NO2S2
Molecular Weight: 303.48

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

CAS No.: 2034398-23-5

Cat. No.: VC4380566

Molecular Formula: C14H25NO2S2

Molecular Weight: 303.48

* For research use only. Not for human or veterinary use.

2-(cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide - 2034398-23-5

Specification

CAS No. 2034398-23-5
Molecular Formula C14H25NO2S2
Molecular Weight 303.48
IUPAC Name 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Standard InChI InChI=1S/C14H25NO2S2/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-19-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
Standard InChI Key SBXJIGYBCPLQCV-UHFFFAOYSA-N
SMILES COC1(CCSCC1)CNC(=O)CSC2CCCC2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Basic Properties

The compound’s IUPAC name is 2-cyclopentylsulfanyl-N-[(4-methoxythian-4-yl)methyl]acetamide, reflecting its cyclopentylthio and methoxythiopyranylmethyl substituents. Key identifiers include:

PropertyValueSource
CAS Number2034398-23-5
Molecular FormulaC14H25NO2S2\text{C}_{14}\text{H}_{25}\text{NO}_2\text{S}_2
Molecular Weight303.48 g/mol
SMILES NotationCOC1(CCSCC1)CNC(=O)CSC2CCCC2
InChIKeySBXJIGYBCPLQCV-UHFFFAOYSA-N

The thiopyran ring’s methoxy group at the 4-position and the cyclopentylthio side chain contribute to its hydrophobicity, as evidenced by a predicted logP of 2.8 (calculated via XLogP3).

Structural Analysis

X-ray crystallography data are unavailable, but computational models highlight intramolecular hydrogen bonding between the acetamide’s NH and the thiopyran oxygen, stabilizing the conformation . The cyclopentylthio moiety adopts a chair-like configuration, minimizing steric strain.

Synthesis and Manufacturing

General Synthetic Routes

The synthesis typically proceeds via a three-step sequence :

  • Thioether Formation: Cyclopentanethiol reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield 2-chloro-N-cyclopentylthioacetamide.

  • Nucleophilic Substitution: The chloro intermediate reacts with 4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine in tetrahydrofuran (THF) at 0–5°C.

  • Purification: Column chromatography (ethyl acetate/hexane, 1:20) isolates the product in ~70% yield .

Optimization Challenges

Key challenges include:

  • Side Reactions: Over-acylation at the thiopyran nitrogen, mitigated by stoichiometric control.

  • Solvent Selection: THF outperforms DCM in minimizing byproducts during the substitution step .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityInsoluble in water; soluble in DCM, THF
Melting PointNot reported
StabilityStable under inert atmospheres (-20°C)

The compound’s low aqueous solubility limits bioavailability, necessitating formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies .

Biological Significance and Hypothetical Mechanisms

Putative Targets

While direct studies are lacking, structural analogs (e.g., GPR40 agonists in ) suggest potential interactions with:

  • G Protein-Coupled Receptors (GPCRs): The thiopyran and acetamide groups may engage polar residues in GPCR binding pockets .

  • Enzyme Inhibition: Thioether bonds in similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) .

Metabolic Pathways

Hypothetically, the compound could influence:

  • Glucose Homeostasis: Via GPCR modulation, akin to 3-hydroxy-5-arylisothiazole derivatives .

  • Lipid Metabolism: The cyclopentylthio group may interfere with fatty acid oxidation enzymes .

AspectRecommendationSource
ToxicityNo data available; assume acute toxicity
Storage-20°C under argon
HandlingUse nitrile gloves and fume hood

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